molecular formula C20H17ClN2O2 B2861171 (3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903623-12-0

(3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2861171
CAS RN: 1903623-12-0
M. Wt: 352.82
InChI Key: XEDBQNCLPKKWPY-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C20H17ClN2O2 . It’s a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a pyrrolidin-1-yl)methanone group via an oxygen atom . The quinoline ring is a bicyclic compound containing a benzene ring fused to a pyridine ring .

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry Calculations

One study delves into the electronic absorption, excitation, and fluorescence properties of compounds related to (3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, highlighting their dual fluorescence in non-polar and polar solvents. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, were employed to interpret these properties, revealing significant insights into the stability and energy levels of molecular orbitals, which could inform the development of new materials with tailored optical properties (Al-Ansari, 2016).

Synthesis and Conformational Analysis

Another study focused on the synthesis and conformational analysis of a similar compound, demonstrating the isolation of two stable forms and using B3LYP geometry, energy, and GIAO/B3LYP NMR calculations for structure establishment. This research offers valuable insights into the synthesis strategies and structural understanding necessary for the development of pharmaceuticals and other chemical products (Karkhut et al., 2014).

Molecular Structure Analysis

The molecular structure of a related compound was analyzed, providing detailed crystallographic data that could guide the synthesis of novel compounds with specific physical and chemical properties. Such studies are crucial for the design and development of new materials for various applications, including pharmaceuticals and electronics (Lakshminarayana et al., 2009).

Anticancer and Antimicrobial Potential

Research into novel pyrazoline derivatives suggests potential anticancer and antimicrobial applications. This highlights the importance of this compound and related compounds in the development of new therapeutic agents (Ravula et al., 2016).

Docking Studies for Drug Development

Molecular docking studies have been conducted to explore the binding efficiency of compounds with specific targets, offering insights into their potential as drug candidates. This approach is crucial in the early stages of drug discovery, allowing for the identification of compounds with high therapeutic potential (Katariya et al., 2021).

Future Directions

The future directions for research on “(3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” and other quinoline derivatives could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

(3-chlorophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-16-7-1-5-15(12-16)20(24)23-11-9-17(13-23)25-18-8-2-4-14-6-3-10-22-19(14)18/h1-8,10,12,17H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDBQNCLPKKWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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